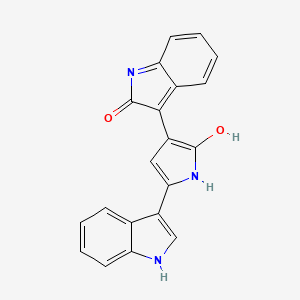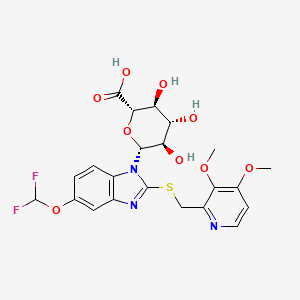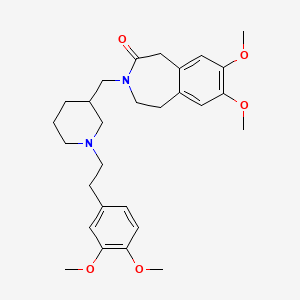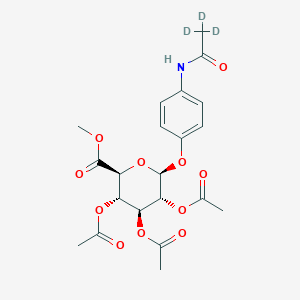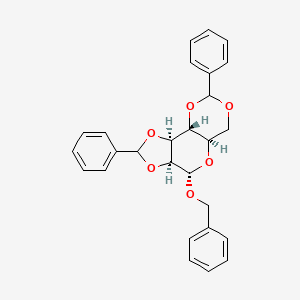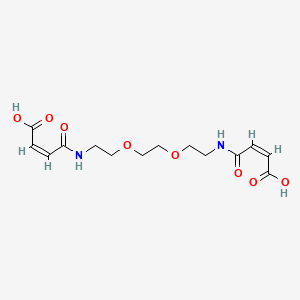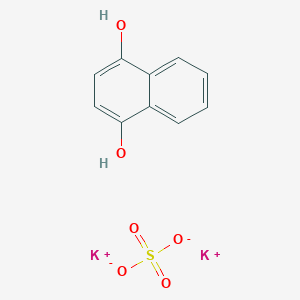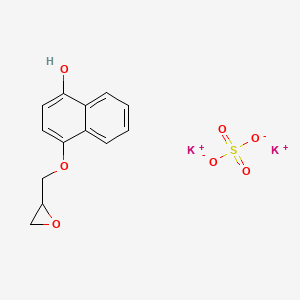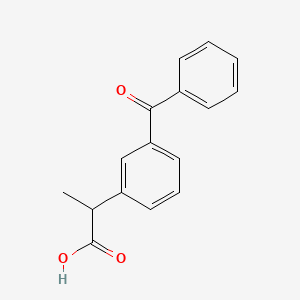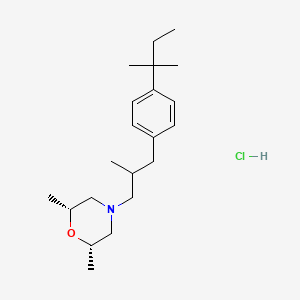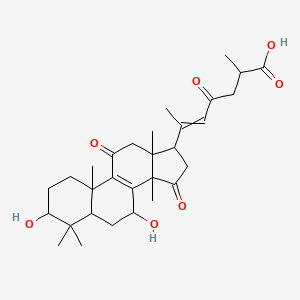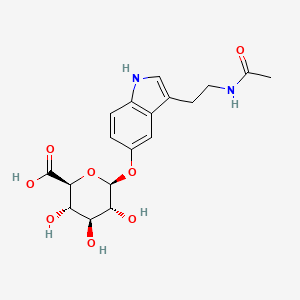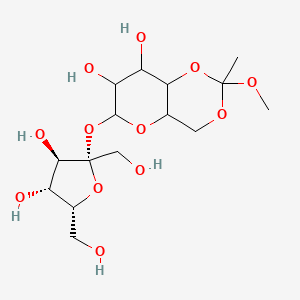
Sucrose 4,6-Methyl Orthoester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sucrose 4,6-methyl orthoester involves the selective hydrolysis of an ethylenic orthoester of sucrose, which is initially formed by transorthoesterification with an acrylic reagent. This process allows for the selective introduction of an acryloyl group at the 4-O- or 6-O-position of sucrose, leading to monoacryloyl derivatives. These derivatives can undergo further polymerization and copolymerization reactions, expanding the utility of sucrose-based materials (Fanton et al., 1993).
Molecular Structure Analysis
The molecular structure of sucrose orthoesters is defined by the regioselective substitution at the 4 and 6 positions, which significantly influences the physical and chemical behavior of these compounds. Structural analysis through methods such as NMR and mass spectrometry provides insights into the conformational preferences and the stability of the orthoester linkages, which are crucial for designing subsequent chemical transformations and applications (Bouchra & Gelas, 1997).
Chemical Reactions and Properties
Sucrose 4,6-methyl orthoesters undergo various chemical reactions, including polymerization, copolymerization, and further functionalization. These reactions are influenced by the presence of the orthoester functional group, which imparts unique reactivity patterns compared to other sugar derivatives. The formation of sugar-sugar orthoesters and their subsequent rearrangement via bond cleavage leads to a wide range of oligosaccharides with diverse glycosidic linkages, demonstrating the versatility of sucrose orthoesters in synthetic chemistry (Kong, 2007).
Physical Properties Analysis
The physical properties of sucrose 4,6-methyl orthoesters, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of substitutions at the sucrose backbone. Studies on micelles formed by sucrose monoesters, for example, reveal the impact of alkyl chain length on micelle formation, critical micelle concentration (CMC), and aggregation behavior, highlighting the importance of physical property analysis in understanding and utilizing sucrose derivatives (Becerra et al., 2008).
Aplicaciones Científicas De Investigación
Orthoesterification of sucrose with 1,1-dimethoxyethene under kinetic control can lead to the production of 4,6-O-methoxyethylidenesucrose. This process has implications for selectively protecting disaccharides by acetyl groups (Bouchra & Gelas, 1997).
The synthesis of ethylenic orthoesters of sucrose via transorthoesterification with an acrylic reagent has been described, leading to sucrose selectively monosubstituted by an acryloyl group. These acrylates were homopolymerized and copolymerized with styrene, providing a pathway for creating polymers based on sucrose derivatives (Fanton, Fayet, Gelas, Deffieux, Fontanille, & Jhurry, 1993).
Kinetic studies on the transesterification of methyl palmitate and sucrose reveal the potential for synthesizing sucroesters via a solvent-free process. This research contributes to understanding the reaction kinetics and product distribution in sucroester synthesis (Gutiérrez, Rivera, Suaza, & Orjuela, 2018).
Sugar-sugar orthoesters, including those derived from sucrose, have shown regioselective formation and have been used in the regio- and stereoselective syntheses of oligosaccharides. This has implications in the synthesis of complex sugar structures and potential applications in pharmaceuticals and biotechnology (Kong, 2007).
Research on the sucrose metabolism highlights its roles in development, stress response, and yield formation in plants. This is significant for understanding how sucrose derivatives, such as 4,6-methyl orthoester, could impact plant biology and agriculture (Ruan, 2014).
Safety And Hazards
While specific safety and hazards information for Sucrose 4,6-Methyl Orthoester is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
6-[(2S,3R,4R,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O12/c1-14(22-2)23-4-7-11(26-14)9(19)10(20)13(24-7)27-15(5-17)12(21)8(18)6(3-16)25-15/h6-13,16-21H,3-5H2,1-2H3/t6-,7?,8+,9?,10?,11?,12-,13?,14?,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHQAYOJGDRUCF-YWFXHEEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCC2C(O1)C(C(C(O2)O[C@]3([C@@H]([C@H]([C@H](O3)CO)O)O)CO)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46782956 | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
